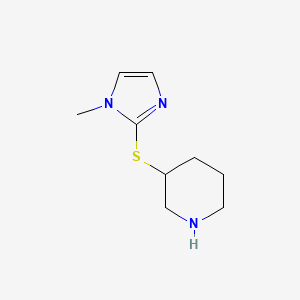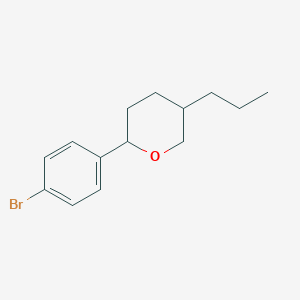
1-(Benzyl)-5-indolineboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzylindolin-5-yl)boronic acid is a boronic acid derivative featuring an indole ring substituted with a benzyl group at the nitrogen atom and a boronic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylindolin-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of (1-Benzylindolin-5-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Benzylindolin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: (1-Benzylindolin-5-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . It serves as a versatile building block for the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: The compound finds applications in material science, particularly in the development of organic electronic materials and sensors. Boronic acids are also used in the synthesis of polymers and as intermediates in the production of fine chemicals .
Mécanisme D'action
The mechanism of action of (1-Benzylindolin-5-yl)boronic acid in various applications depends on its chemical reactivity. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In biological systems, indole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects .
Comparaison Avec Des Composés Similaires
Indole-5-boronic acid: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
(1-Methylindolin-5-yl)boronic acid: Similar structure but with a methyl group instead of a benzyl group, which may affect its reactivity and biological activity.
Uniqueness: (1-Benzylindolin-5-yl)boronic acid is unique due to the presence of both the benzyl and boronic acid groups, which confer distinct chemical and biological properties. The benzyl group enhances hydrophobic interactions, potentially increasing the compound’s affinity for certain biological targets .
Propriétés
Numéro CAS |
1106692-01-6 |
|---|---|
Formule moléculaire |
C15H16BNO2 |
Poids moléculaire |
253.11 g/mol |
Nom IUPAC |
(1-benzyl-2,3-dihydroindol-5-yl)boronic acid |
InChI |
InChI=1S/C15H16BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-7,10,18-19H,8-9,11H2 |
Clé InChI |
SMFVPKLSRGRXAW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N(CC2)CC3=CC=CC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)
![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)



![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)








